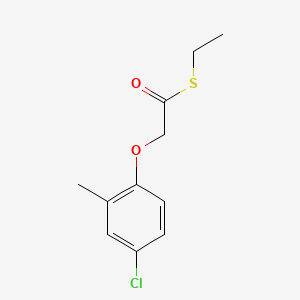

MCPA-thioethyl

Description

Properties

IUPAC Name |

S-ethyl 2-(4-chloro-2-methylphenoxy)ethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO2S/c1-3-15-11(13)7-14-10-5-4-9(12)6-8(10)2/h4-6H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZFKQCNGMSSWDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC(=O)COC1=C(C=C(C=C1)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0042115 | |

| Record name | MCPA-thioethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25319-90-8 | |

| Record name | MCPA-thioethyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25319-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | MCPA-thioethyl [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025319908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MCPA-thioethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-ethyl (4-chloro-2-methylphenoxy)ethanethioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.560 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MCPA-THIOETHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XWH1737181 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

MCPA-thioethyl: A Technical Guide to its Chemical Structure and Properties

MCPA-thioethyl, a notable member of the phenoxyacetic acid class of herbicides, serves as a selective and systemic agent for controlling broadleaf weeds. This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, synthesis, and mode of action, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Identification

This compound, chemically known as S-ethyl (4-chloro-2-methylphenoxy)ethanethioate, is a synthetic organic compound.[1][2] Its structure features a phenoxy ring substituted with chlorine and a methyl group, linked to a thioester functional group.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | S-ethyl (4-chloro-2-methylphenoxy)ethanethioate[1] |

| CAS Name | S-ethyl 2-(4-chloro-2-methylphenoxy)ethanethioate[1] |

| CAS Registry Number | 25319-90-8[3] |

| Molecular Formula | C₁₁H₁₃ClO₂S |

| Canonical SMILES | CCSC(=O)COC1=C(C=C(C=C1)Cl)C |

| InChI Key | AZFKQCNGMSSWDS-UHFFFAOYSA-N |

| PubChem CID | 32876 |

| EC Number | 246-831-4 |

Physicochemical Properties

The physical and chemical characteristics of this compound are crucial for its application and environmental fate. It exists as a white crystalline solid at room temperature.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 244.74 g/mol | |

| Melting Point | 41.5 °C | |

| Boiling Point | 345.9 °C at 760 mmHg | |

| Degradation Point | 280 °C | |

| Flash Point | 163 °C | |

| Vapor Pressure at 20 °C | 0.13 mPa | |

| Water Solubility at 20 °C (pH 7) | 2.28 mg/L | |

| LogP (Octanol/Water Partition Coefficient) | 3.30690 | |

| Density | 1.209 g/cm³ |

Synthesis and Mode of Action

The commercial synthesis of this compound is a two-step process. It begins with the conversion of MCPA acid (4-chloro-2-methylphenoxyacetic acid) to its acid chloride, which is then reacted with ethanethiol to form the thioester.

This compound functions as a synthetic auxin, mimicking the action of the plant growth hormone indole-3-acetic acid (IAA). This mimicry leads to uncontrolled and unsustainable growth in susceptible plants, primarily broadleaf weeds, ultimately causing their death. The parent compound, MCPA, is known to be the active form.

Experimental Protocols

Detailed experimental protocols for the analysis of this compound are crucial for research and quality control. While specific protocols for the thioethyl ester are not extensively detailed in publicly available literature, methods for the parent compound, MCPA, are well-established and can be adapted.

Analytical Methods

1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique for the analysis of phenoxy herbicides. Due to the low volatility of the acid form, a derivatization step is often required.

-

Sample Preparation (Soil): A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can be employed for extraction from soil samples.

-

Homogenize and sieve the soil sample.

-

Extract a known weight of soil with acetonitrile.

-

Add partitioning salts (e.g., magnesium sulfate, sodium chloride) and centrifuge.

-

The supernatant is subjected to dispersive solid-phase extraction (d-SPE) for cleanup.

-

-

Derivatization: The extract is derivatized to increase volatility, for example, by methylation to form the methyl ester.

-

GC-MS Conditions (General):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Injection Mode: Splitless.

-

Temperature Program: An optimized temperature ramp to ensure good separation.

-

MS Detection: Electron ionization (EI) with selected ion monitoring (SIM) for enhanced sensitivity and specificity.

-

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity without the need for derivatization, making it suitable for polar compounds like phenoxy acids.

-

Sample Preparation (Water): Solid-phase extraction (SPE) is commonly used to concentrate the analyte and clean up the sample.

-

Acidify the water sample to pH 2-3.

-

Condition a C18 SPE cartridge with methanol and acidified water.

-

Load the sample onto the cartridge.

-

Wash the cartridge to remove interferences.

-

Elute the analyte with a suitable solvent like methanol.

-

-

LC-MS/MS Conditions (General):

-

Column: A reverse-phase C18 column.

-

Mobile Phase: A gradient of acidified water (e.g., with formic acid) and an organic solvent like acetonitrile or methanol.

-

Ionization: Electrospray ionization (ESI) in negative mode.

-

MS/MS Detection: Multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for quantification and confirmation. A common transition for MCPA is m/z 199 -> 141.

-

References

Degradation of MCPA-Thioethyl in Soil Environments: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MCPA-thioethyl, a phenoxy herbicide, undergoes a rapid transformation in the soil environment, primarily driven by microbial activity. This technical guide provides a comprehensive overview of the degradation pathway of this compound, focusing on its initial hydrolysis to the active form, MCPA, and the subsequent microbial breakdown into various metabolites. Detailed experimental protocols for studying its degradation, quantitative data on degradation kinetics, and visualizations of the key processes are presented to support research and environmental assessment efforts.

Introduction

This compound is a selective, systemic herbicide used to control broadleaf weeds. Its environmental fate, particularly in soil, is of significant interest for assessing its potential impact and ensuring its safe use. The degradation of this compound in soil is a critical process that determines its persistence and the potential for off-site transport. This guide synthesizes the current scientific understanding of this process.

The Core Degradation Pathway

The degradation of this compound in soil is a two-stage process initiated by the rapid hydrolysis of the thioester bond, followed by the microbial degradation of the resulting MCPA molecule.

Stage 1: Hydrolysis of this compound to MCPA

Upon application to soil, this compound is rapidly hydrolyzed to its corresponding carboxylic acid, 2-methyl-4-chlorophenoxyacetic acid (MCPA)[1][2]. This initial conversion is a crucial activation step, as MCPA is the phytotoxically active form of the herbicide. The hydrolysis can be both a chemical and biologically mediated process, though the rate is generally fast under typical soil conditions.

Stage 2: Microbial Degradation of MCPA

The subsequent degradation of MCPA is predominantly a biological process driven by soil microorganisms[3]. The primary pathway for MCPA degradation involves the cleavage of the ether linkage, a reaction catalyzed by an α-ketoglutarate-dependent dioxygenase enzyme encoded by the tfdA gene, which is found in various soil bacteria[3].

The key steps in the microbial degradation of MCPA are:

-

Initial Cleavage: The tfdA gene product facilitates the initial cleavage of the ether bond of MCPA, leading to the formation of 4-chloro-2-methylphenol (MCP) as the major metabolite[3].

-

Further Degradation of MCP: MCP is further degraded by soil microorganisms.

-

Alternative Pathway: A secondary, minor degradation pathway involves the hydroxylation of the methyl group of MCPA, resulting in the formation of cloxyfonac (4-Chloro-2-hydroxymethylphenoxyacetic acid).

The overall degradation pathway is influenced by various environmental factors, including soil type, temperature, moisture content, and the abundance and activity of the microbial population.

Quantitative Data on Degradation

The persistence of MCPA in soil is typically characterized by its half-life (DT50), which is the time required for 50% of the initial concentration to dissipate. The half-life of MCPA can vary significantly depending on environmental conditions.

| Parameter | Soil Type/Condition | Value | Reference |

| This compound Degradation | |||

| Aerobic Soil Metabolism (DT50) | Not Specified | Very short (rapid hydrolysis to MCPA) | |

| MCPA Degradation (Half-life - DT50) | |||

| Sandy Loam | 1.30 - 3.49 days | ||

| Clayey Soil (surface layer) | ~5 days | ||

| Chernozem | 2.2 days | ||

| Regosol | 11.7 days | ||

| Sandy Soil (Ap horizon, 25°C) | 6.9 days | ||

| Loamy Soil (Ap horizon, 25°C) | 1.5 - 6.9 days | ||

| Loess Soil (Ap horizon, 25°C) | 1.5 - 6.9 days | ||

| Various Agricultural Soils | 1.5 - 16 days | ||

| General Field Half-life | 14 days to 1 month | ||

| MCPA Metabolite Formation | |||

| 4-chloro-2-methylphenol (MCP) | Clayey Soil | Peak concentration at day 8 |

Experimental Protocols

Investigating the degradation of this compound in soil typically involves soil microcosm studies coupled with analytical chemistry techniques to quantify the parent compound and its metabolites over time.

Soil Microcosm Study

This protocol outlines a typical laboratory experiment to assess the degradation of this compound in soil.

Objective: To determine the rate of degradation of this compound and the formation of its metabolites in a controlled soil environment.

Materials:

-

Fresh agricultural topsoil (0-15 cm depth)

-

This compound analytical standard

-

MCPA analytical standard

-

4-chloro-2-methylphenol (MCP) analytical standard

-

Organic solvent (e.g., acetone or methanol)

-

Glass jars or beakers for microcosms

-

Incubator

-

Analytical balance

-

Sieve (2 mm)

Procedure:

-

Soil Preparation:

-

Collect fresh soil from the field of interest.

-

Air-dry the soil to a friable consistency and pass it through a 2 mm sieve to ensure homogeneity.

-

Characterize the soil for key properties such as pH, organic matter content, and texture.

-

Adjust the soil moisture to a predetermined level (e.g., 60% of water holding capacity) to facilitate microbial activity.

-

-

Microcosm Setup:

-

Weigh a known amount of the prepared soil (e.g., 100 g) into each microcosm container.

-

Prepare a stock solution of this compound in a suitable organic solvent.

-

Spike the soil in each microcosm with the this compound stock solution to achieve the desired concentration. Ensure even distribution by thorough mixing.

-

Prepare control microcosms treated only with the solvent.

-

Allow the solvent to evaporate in a fume hood.

-

Cover the microcosms with a breathable material (e.g., perforated aluminum foil) to allow gas exchange while minimizing moisture loss.

-

-

Incubation:

-

Incubate the microcosms in the dark at a constant temperature (e.g., 20-25°C).

-

Maintain soil moisture throughout the experiment by periodically adding deionized water.

-

-

Sampling:

-

Destructively sample replicate microcosms at predetermined time points (e.g., 0, 1, 3, 7, 14, 21, 28 days).

-

At each time point, collect the entire soil sample from each replicate for extraction and analysis.

-

Extraction of MCPA and Metabolites from Soil

This protocol describes a general method for extracting MCPA and its primary metabolite, MCP, from soil samples.

Materials:

-

Soil samples from the microcosm study

-

Extraction solvent (e.g., methanol, acetonitrile, or a mixture with water and acid/base)

-

Centrifuge tubes

-

Vortex mixer

-

Mechanical shaker

-

Centrifuge

-

Filtration apparatus (e.g., syringe filters)

Procedure:

-

Extraction:

-

Weigh a subsample of soil (e.g., 10-20 g) into a centrifuge tube.

-

Add a measured volume of the extraction solvent (e.g., 20-40 mL). The choice of solvent may vary; for example, acidified methanol can be effective. Alternatively, an alkaline extraction can be used.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Place the tubes on a mechanical shaker for a defined period (e.g., 30-60 minutes).

-

Centrifuge the samples to separate the soil from the extract.

-

Carefully decant the supernatant into a clean tube.

-

Repeat the extraction process on the soil pellet for exhaustive recovery.

-

Combine the supernatants.

-

-

Clean-up (Optional but Recommended):

-

The combined extract may be cleaned up using solid-phase extraction (SPE) to remove interfering matrix components. C18 cartridges are commonly used for this purpose.

-

Analytical Quantification

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques for the quantification of MCPA and its metabolites.

4.3.1. HPLC-UV Analysis

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column

Typical Conditions:

-

Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and acidified water (e.g., with acetic or phosphoric acid). A common mobile phase is a gradient of acetonitrile and 0.25% phosphoric acid.

-

Flow Rate: Typically 0.8 - 1.0 mL/min.

-

Detection Wavelength: 228 nm or 275 nm are commonly used for MCPA.

-

Injection Volume: 10-20 µL.

4.3.2. GC-MS Analysis (after derivatization)

Since MCPA and its acidic metabolites are not sufficiently volatile for direct GC analysis, a derivatization step is required to convert them into more volatile esters.

Derivatization:

-

Common derivatizing agents include diazomethane or silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for pesticide analysis (e.g., DB-5ms)

Typical Conditions:

-

Injector Temperature: 250-280°C

-

Oven Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at 60-80°C and ramping up to 280-300°C.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Detection: Electron impact (EI) ionization with selected ion monitoring (SIM) for enhanced sensitivity and selectivity.

Visualizations

Degradation Pathway

Caption: The degradation pathway of this compound in soil.

Experimental Workflow

Caption: A typical experimental workflow for studying this compound degradation in soil.

Conclusion

The degradation of this compound in soil is a relatively rapid process, initiated by its hydrolysis to MCPA, which is then subject to microbial degradation. The rate of this degradation is highly dependent on soil and environmental conditions. Understanding this pathway and the factors that influence it is essential for the environmental risk assessment of this herbicide. The experimental protocols and data presented in this guide provide a framework for researchers to conduct further studies and refine our understanding of the environmental fate of this compound.

References

Bioavailability and Translocation of MCPA-thioethyl in Plants: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

MCPA-thioethyl is a selective, systemic, post-emergence herbicide belonging to the phenoxyalkanoic acid class. It functions as a pro-herbicide, being rapidly converted within susceptible plant species to its active form, 2-methyl-4-chlorophenoxyacetic acid (MCPA). This guide provides a comprehensive overview of the bioavailability and translocation of this compound in plants. It synthesizes available data on its uptake, metabolism, and movement within the plant, outlines detailed experimental protocols for its study, and presents visual representations of key pathways and workflows. While specific quantitative data for the thioethyl ester is limited in publicly available literature, this guide extrapolates from studies on MCPA and other phenoxy herbicide esters to provide a thorough understanding of its expected behavior.

Introduction: From Pro-Herbicide to Active Compound

This compound is applied as an ester to enhance its uptake into plants. Its lipophilic nature facilitates penetration of the waxy plant cuticle, a significant barrier to more polar compounds.[1] Once inside the plant tissue, esterases rapidly hydrolyze the thioester bond, releasing the active herbicidal compound, MCPA.

The herbicidal activity of MCPA stems from its action as a synthetic auxin.[2] It mimics the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized cell division and growth, ultimately causing vascular tissue damage and plant death in susceptible broadleaf species.[3]

Bioavailability and Uptake

The bioavailability of this compound is primarily determined by its formulation and the physiological characteristics of the target plant. As an ester, it possesses greater lipophilicity compared to salt formulations, which generally leads to more efficient foliar uptake.[1]

Quantitative Analysis of Uptake

Table 1: Comparative Uptake of [¹⁴C]MCPA in Various Plant Species

| Plant Species | Biotype | Time After Treatment (h) | [¹⁴C]MCPA Absorbed (% of Applied) |

|---|---|---|---|

| Galeopsis tetrahit (Hemp-nettle) | Susceptible (S) | 72 | 54 |

| Galeopsis tetrahit (Hemp-nettle) | Resistant (R) | 72 | 54 |

| Amaranthus powellii (Green pigweed) | Susceptible (S) | 72 | Not significantly different from R |

| Amaranthus powellii (Green pigweed) | Resistant (R) | 72 | Not significantly different from S |

Note: Data extrapolated from studies on MCPA. The uptake of this compound is expected to be similar or higher.

Translocation in Plants

Following uptake and conversion to MCPA, the herbicide is translocated throughout the plant via both the xylem and phloem to areas of active growth, primarily the meristems.[4] The efficiency of translocation is a critical factor in the herbicide's efficacy.

Quantitative Analysis of Translocation

The distribution of MCPA within the plant varies between species and can be a mechanism of resistance. The following table details the translocation of radiolabeled MCPA in susceptible and resistant biotypes of Galeopsis tetrahit.

Table 2: Translocation of [¹⁴C]MCPA in Susceptible and Resistant Galeopsis tetrahit 72 Hours After Treatment

| Plant Part | Susceptible (% of Absorbed) | Resistant (% of Absorbed) |

|---|---|---|

| Treated Leaf | 42 | 55 |

| Apical Meristem | 13 | 6 |

| Rest of Shoot | 7 | 7 |

| Roots | 38 | 32 |

Note: Data is for MCPA. The translocation pattern of MCPA derived from this compound is expected to be identical.

Metabolism of this compound and MCPA

The primary metabolic event for this compound is its rapid hydrolysis to MCPA. The active MCPA molecule can then undergo further metabolism within the plant. The primary routes of MCPA detoxification involve hydroxylation of the aromatic ring and conjugation with sugars or amino acids. A major metabolite is 4-chloro-2-methylphenol (MCP).

Experimental Protocols

The study of the bioavailability and translocation of this compound in plants typically involves the use of radiolabeled compounds. The following protocols are based on established methodologies for studying phenoxy herbicides.

Radiolabeled Herbicide Application and Uptake Analysis

-

Preparation of Treatment Solution: Synthesize [¹⁴C]-MCPA-thioethyl, labeled on the phenyl ring or another stable position. Dissolve the radiolabeled compound in a suitable solvent and mix with a commercial formulation of this compound to the desired concentration. A surfactant may be included to improve leaf wetting.

-

Plant Material: Grow test plants in a controlled environment (greenhouse or growth chamber) to a specified growth stage (e.g., three to four true leaves).

-

Application: Using a microsyringe, apply a precise volume (e.g., 1-10 µL) of the [¹⁴C]-MCPA-thioethyl solution to a specific leaf of each plant.

-

Harvesting: Harvest plants at predetermined time points (e.g., 6, 24, 48, 72 hours) after treatment.

-

Leaf Washing: Wash the treated leaf with a solvent mixture (e.g., acetone:water, 1:1 v/v) to remove any unabsorbed herbicide from the leaf surface.

-

Quantification of Unabsorbed Herbicide: Analyze the leaf wash using liquid scintillation spectrometry (LSS) to determine the amount of unabsorbed [¹⁴C]-MCPA-thioethyl.

-

Calculation of Uptake: The amount of absorbed herbicide is calculated as the total applied radioactivity minus the radioactivity recovered in the leaf wash. Uptake is typically expressed as a percentage of the total applied radioactivity.

Translocation Analysis

-

Plant Sectioning: Following the leaf wash, dissect the plant into different parts: treated leaf, shoot above the treated leaf (including the apical meristem), shoot below the treated leaf, and roots.

-

Combustion and Quantification: Dry and weigh each plant section. Combust the dried tissue in a biological oxidizer. Trap the resulting [¹⁴C]O₂ in a scintillation cocktail and quantify the radioactivity using LSS.

-

Calculation of Translocation: Express the radioactivity in each plant part as a percentage of the total absorbed radioactivity.

Metabolism Analysis

-

Extraction: Homogenize fresh or frozen plant tissues in a suitable solvent system (e.g., acetonitrile:water with 1% acetic acid) to extract this compound, MCPA, and their metabolites.

-

Analysis: Analyze the extracts using High-Performance Liquid Chromatography (HPLC) coupled with a radio-detector and/or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Identification and Quantification: Identify and quantify the parent compound (this compound), the active form (MCPA), and any metabolites by comparing their retention times and mass spectra to those of authentic standards.

Visualizations

To provide a clearer understanding of the processes involved, the following diagrams illustrate the key pathways and workflows.

Caption: Bioactivation and mode of action of this compound.

Caption: Experimental workflow for uptake and translocation studies.

Caption: Pathway of this compound from application to target site.

Conclusion

This compound serves as an effective pro-herbicide, with its ester formulation facilitating enhanced foliar uptake. Upon entering the plant, it is rapidly converted to the active MCPA acid, which is then translocated to the meristematic tissues to exert its herbicidal effect. While specific quantitative data for this compound is limited, the principles of phenoxy herbicide behavior, combined with data from MCPA studies, provide a robust framework for understanding its bioavailability and translocation. Further research focusing specifically on the kinetics of this compound hydrolysis and the translocation of the intact ester would provide a more complete picture of its behavior in plants.

References

The Unseen Ripple: A Technical Guide to the Toxicological Effects of MCPA-thioethyl on Non-Target Aquatic Organisms

For Immediate Release

This technical guide provides a comprehensive analysis of the toxicological effects of MCPA-thioethyl, a phenoxy herbicide, on non-target aquatic ecosystems. Designed for researchers, scientists, and environmental professionals, this document synthesizes available ecotoxicological data, outlines standardized experimental methodologies, and illustrates key biological pathways and processes. As specific toxicological data for this compound is limited for certain aquatic species, this guide incorporates data from other ester forms of MCPA, such as MCPA 2-ethylhexyl ester (2-EHE), to provide a broader risk perspective. Ester forms of MCPA are generally considered more toxic to aquatic organisms than their acid or salt counterparts.[1][2]

Introduction to this compound

This compound (S-ethyl (4-chloro-2-methylphenoxy)ethanethioate) is a selective, systemic herbicide and plant growth regulator used to control broadleaf weeds.[3] Like other phenoxy herbicides, its mode of action in target plants is as a synthetic auxin, mimicking natural plant hormones to induce uncontrolled growth and eventual death.[3] Its application in agriculture raises concerns about its potential entry into aquatic environments through runoff and spray drift, and the subsequent impact on non-target organisms. In the environment, ester forms of MCPA, including this compound, are known to hydrolyze to the parent MCPA acid.[4]

Quantitative Toxicity Data

The acute toxicity of this compound and other MCPA formulations varies significantly across different aquatic trophic levels. Generally, aquatic plants and algae exhibit the highest sensitivity, which is consistent with the herbicide's intended mode of action. Fish and aquatic invertebrates are also susceptible, particularly to the more potent ester formulations. The available quantitative data is summarized below.

Table 1: Acute Toxicity of this compound to Freshwater Fish

| Species | Exposure Duration | Endpoint | Concentration (mg/L) | Reference |

| Temperate Freshwater Fish | 96 hours | LC50 | 0.085 |

LC50 (Median Lethal Concentration): The concentration of a substance that is lethal to 50% of the test population.

Table 2: Acute Toxicity of MCPA Esters and Salts to Freshwater Invertebrates

| Species | Substance | Exposure Duration | Endpoint | Concentration (mg/L) | Reference |

| Daphnia magna | MCPA 2-EHE | 48 hours | EC50 | 0.28 | |

| Daphnia magna | MCPA DMA salt | 48 hours | EC50 | >230 |

EC50 (Median Effective Concentration): The concentration of a substance that causes a defined effect (e.g., immobilization) in 50% of the test population. Note: Specific EC50 data for this compound on aquatic invertebrates is not readily available. Data for MCPA 2-EHE is presented as a proxy for a toxic ester formulation.

Table 3: Toxicity of MCPA Formulations to Aquatic Plants and Algae

| Species | Substance | Exposure Duration | Endpoint | Concentration (mg/L) | Reference |

| Lemna gibba (Duckweed) | MCPA 2-EHE | 14 days | EC50 (frond density) | 0.13 | |

| Lemna gibba (Duckweed) | MCPA acid | 14 days | EC50 (frond density) | 0.17 | |

| Selenastrum capricornutum (Green Alga) | MCPA 2-EHE | 5 days | EC50 (cell density) | 0.25 | |

| Navicula pelliculosa (Diatom) | MCPA 2-EHE | 5 days | LOEC | 0.077 |

LOEC (Lowest Observed Effect Concentration): The lowest concentration at which a statistically significant effect is observed. Note: Specific toxicity data for this compound on aquatic plants and algae is not readily available. Data for other MCPA formulations is presented for comparison.

Mechanism of Action

Primary Mechanism in Aquatic Plants

The primary mode of action of MCPA and its derivatives in susceptible plants is the disruption of normal hormonal processes. As a synthetic auxin, it causes rapid, uncoordinated, and unsustainable cell growth, ultimately leading to the death of the plant. This process involves influencing the levels of RNA and DNA polymerase and other enzymes critical for normal development.

Toxicological Effects in Non-Target Animals

While the herbicidal mechanism is well-understood, the specific mode of action in aquatic animals is less defined. For non-target fauna such as fish and invertebrates, the toxicity of phenoxy herbicides is not related to auxin disruption. High concentrations can lead to mortality, while sublethal exposures may cause a range of adverse effects. Reports from human poisoning cases suggest that uncoupled oxidative phosphorylation could be a potential mechanism of toxicity in animals. This process disrupts cellular energy metabolism, leading to a cascade of detrimental effects.

Experimental Protocols

The toxicological data presented in this guide are typically generated using standardized methodologies, such as those developed by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure data quality and comparability across studies.

Fish, Acute Toxicity Test (Based on OECD Guideline 203)

This test evaluates the median lethal concentration (LC50) of a substance in fish over a 96-hour exposure period.

-

Test Organism: A recommended fish species such as Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio).

-

Test Duration: 96 hours.

-

Method: Fish are exposed to a range of at least five concentrations of the test substance in a static, semi-static, or flow-through system. A control group is maintained in clean water.

-

Observations: Mortality is recorded at 24, 48, 72, and 96 hours. Water quality parameters such as pH, temperature, and dissolved oxygen are monitored throughout the test.

-

Endpoint: The LC50 is calculated using appropriate statistical methods, determining the concentration that is lethal to 50% of the test fish.

Daphnia sp., Acute Immobilisation Test (Based on OECD Guideline 202)

This test assesses the acute toxicity of a substance to aquatic invertebrates, using the immobilization of Daphnia magna as the endpoint.

-

Test Organism: Daphnia magna, juvenile daphnids less than 24 hours old.

-

Test Duration: 48 hours.

-

Method: Daphnids are exposed to at least five concentrations of the test substance in a static system.

-

Observations: The number of immobilized daphnids (those unable to swim after gentle agitation) is recorded at 24 and 48 hours.

-

Endpoint: The EC50, the concentration that results in the immobilization of 50% of the daphnids, is calculated for the 48-hour exposure period.

Freshwater Alga and Cyanobacteria, Growth Inhibition Test (Based on OECD Guideline 201)

This test determines the effect of a substance on the growth of freshwater microalgae or cyanobacteria.

-

Test Organism: A recommended species of green algae (e.g., Pseudokirchneriella subcapitata) or cyanobacteria.

-

Test Duration: 72 hours.

-

Method: Exponentially growing algal cultures are exposed to at least five concentrations of the test substance in a batch culture system under continuous fluorescent illumination.

-

Observations: Algal growth, typically measured by cell density, is monitored at 24, 48, and 72 hours.

-

Endpoint: The EC50 for growth inhibition is calculated, representing the concentration that reduces the growth rate by 50% relative to the control cultures.

Visualizations: Pathways and Processes

Environmental Fate and Trophic Level Impact

This compound, upon entering an aquatic system, undergoes hydrolysis to form the more persistent MCPA acid. Both the original ester and the resulting acid can impact various trophic levels within the ecosystem.

Experimental Workflow for Aquatic Toxicity Testing

The process of determining the ecotoxicological impact of a substance like this compound follows a structured workflow, from test preparation to data analysis.

Synthetic Auxin Signaling Pathway in Plants

MCPA acts as a synthetic auxin, leading to the overexpression of auxin-responsive genes. This diagram illustrates the simplified signaling cascade that results in uncontrolled plant growth.

References

The Dawn of Selective Weed Control: A Technical Guide to the Discovery and Historical Development of Phenoxy Herbicides

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and historical development of phenoxy herbicides, a class of compounds that revolutionized agriculture and introduced the era of selective chemical weed control. First synthesized in the early 1940s, these synthetic auxins, most notably 2,4-dichlorophenoxyacetic acid (2,4-D) and (4-chloro-2-methylphenoxy)acetic acid (MCPA), offered an unprecedented ability to control broadleaf weeds in monocotyledonous crops such as cereals and corn.[1][2] This document traces the timeline of their discovery, details their chemical synthesis, elucidates their mechanism of action at the molecular level, and presents key experimental protocols that were instrumental in their development and characterization. Quantitative data on prominent phenoxy herbicides are summarized for comparative analysis. This guide serves as an in-depth resource on the genesis and evolution of this historically significant class of herbicides.

A Pivotal Discovery in Wartime: Historical Development

The emergence of phenoxy herbicides was a landmark achievement during World War II, driven by the need to increase crop yields.[3] Research in the United States and Great Britain independently led to the discovery of the herbicidal properties of these synthetic plant growth regulators.[4]

In 1941, R. Pokorny described the synthesis of 2,4-dichlorophenoxyacetic acid (2,4-D).[5] Shortly after, its potential as a plant growth regulator was recognized in 1942. Concurrently, a team at Imperial Chemical Industries (ICI) in Britain, led by W.G. Templeman, was investigating compounds that could selectively inhibit weed growth without harming cereal crops. Their research led to the synthesis of MCPA (2-methyl-4-chlorophenoxyacetic acid).

The first publications detailing the herbicidal activity of this class of compounds appeared in 1945 by Slade, Templeman, and Sexton. By 1946, 2,4-D was commercially released, marking the advent of the first successful selective herbicide. ICI also began marketing MCPA to UK farmers in the same year. The adoption of these herbicides was rapid, and by the mid-1950s, they were in widespread use in agriculture.

This initial success spurred further research, leading to the development of other phenoxy herbicides, including:

-

2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Another potent phenoxy herbicide, though its production has largely ceased due to concerns over contamination with dioxins during its manufacturing process.

-

Mecoprop, Dichlorprop, and Fenoprop: These are analogues of MCPA, 2,4-D, and 2,4,5-T, respectively, with an added methyl group that creates a chiral center. The herbicidal activity is primarily found in the (2R)-isomer.

-

2,4-DB and MCPB: These are phenoxybutyric acid derivatives that act as propesticides. In susceptible plants, they are converted into the active forms, 2,4-D and MCPA, respectively.

The development of phenoxy herbicides transformed agricultural practices, providing an efficient and cost-effective method for managing broadleaf weeds and significantly boosting crop productivity.

Chemical Synthesis of Phenoxy Herbicides

The synthesis of phenoxy herbicides is primarily achieved through a Williamson ether synthesis, which involves the reaction of a phenoxide with an organohalide.

Synthesis of 2,4-D

2,4-D is commonly synthesized by the condensation of 2,4-dichlorophenol with monochloroacetic acid in a strongly alkaline medium.

The process can be broken down into the following steps:

-

Phenol Neutralization: 2,4-dichlorophenol is neutralized with sodium hydroxide to form sodium 2,4-dichlorophenate.

-

Sodium Monochloroacetate (NaMCA) Production: Monochloroacetic acid is reacted with sodium hydroxide to produce sodium monochloroacetate.

-

Condensation: The sodium 2,4-dichlorophenate and sodium monochloroacetate are then reacted under heat to form the sodium salt of 2,4-D.

-

Acidification: The sodium salt of 2,4-D is acidified with a strong acid, such as hydrochloric acid, to precipitate the 2,4-D free acid.

An alternative method involves the chlorination of phenoxyacetic acid. However, this can lead to a higher content of impurities.

Synthesis of MCPA

The synthesis of MCPA follows a similar principle. It is synthesized from 2-methyl-4-chlorophenol by reacting it with chloroacetic acid in the presence of a base.

Mechanism of Action: Mimicking a Natural Hormone

Phenoxy herbicides are synthetic auxins, meaning they mimic the action of the natural plant hormone indole-3-acetic acid (IAA). While at low concentrations they can stimulate plant growth, at the high concentrations used for herbicidal purposes, they cause uncontrolled and disorganized growth in susceptible plants, leading to their death. This is often described as "growing to death".

The selectivity of phenoxy herbicides is a key feature of their utility. They are highly effective against broadleaf (dicotyledonous) weeds while leaving monocotyledonous crops like wheat, corn, and rice relatively unharmed.

The molecular mechanism of action involves the following key steps:

-

Perception and Binding: Synthetic auxins are recognized by a family of F-box proteins that function as auxin receptors, primarily the Transport Inhibitor Response 1 (TIR1) and Auxin Signaling F-box (AFB) proteins.

-

Formation of a Co-receptor Complex: The binding of the auxin herbicide to the TIR1/AFB receptor promotes the formation of a co-receptor complex with transcriptional repressor proteins known as Aux/IAA proteins.

-

Ubiquitination and Degradation: This complex formation targets the Aux/IAA repressor for ubiquitination by the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex and subsequent degradation by the 26S proteasome.

-

Gene Activation: The degradation of the Aux/IAA repressors liberates Auxin Response Factors (ARFs), which are transcription factors. These ARFs then activate the expression of numerous auxin-responsive genes.

-

Physiological Disruption: The overexpression of these genes leads to a cascade of physiological disruptions, including rapid cell division and elongation, epinasty (downward bending of leaves), and the production of ethylene and abscisic acid, ultimately resulting in the death of the plant.

Quantitative Data Summary

The following table summarizes key information for some of the most prominent phenoxy herbicides.

| Common Name | Chemical Name | CAS Number | Chemical Formula | Molecular Weight ( g/mol ) | Year Introduced |

| 2,4-D | (2,4-dichlorophenoxy)acetic acid | 94-75-7 | C₈H₆Cl₂O₃ | 221.04 | 1946 |

| MCPA | (4-chloro-2-methylphenoxy)acetic acid | 94-74-6 | C₉H₉ClO₃ | 200.62 | 1945 |

| 2,4,5-T | (2,4,5-trichlorophenoxy)acetic acid | 93-76-5 | C₈H₅Cl₃O₃ | 255.48 | ~1948 |

| Dichlorprop | 2-(2,4-dichlorophenoxy)propionic acid | 120-36-5 | C₉H₈Cl₂O₃ | 235.06 | 1950s |

| Mecoprop | 2-(4-chloro-2-methylphenoxy)propionic acid | 93-65-2 | C₁₀H₁₁ClO₃ | 214.64 | 1950s |

| 2,4-DB | 4-(2,4-dichlorophenoxy)butyric acid | 94-82-6 | C₁₀H₁₀Cl₂O₃ | 249.09 | 1950s |

Key Experimental Protocols

Protocol for the Synthesis of 2,4-D

Objective: To synthesize 2,4-dichlorophenoxyacetic acid from 2,4-dichlorophenol and chloroacetic acid.

Materials:

-

2,4-dichlorophenol

-

Chloroacetic acid

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Deionized water

-

Reaction vessel with reflux condenser and stirrer

-

Heating mantle

-

Filtration apparatus (e.g., Büchner funnel)

-

pH meter or pH paper

Methodology:

-

Preparation of Sodium Chloroacetate: In the reaction vessel, dissolve a specific molar equivalent of chloroacetic acid in water. Slowly add an equimolar amount of NaOH solution while stirring and cooling to control the exothermic reaction.

-

Preparation of Sodium 2,4-Dichlorophenate: In a separate vessel, dissolve one molar equivalent of 2,4-dichlorophenol in an aqueous solution containing one molar equivalent of NaOH.

-

Condensation Reaction: Add the sodium chloroacetate solution to the sodium 2,4-dichlorophenate solution in the reaction vessel. Heat the mixture to reflux (approximately 100-110°C) with continuous stirring for 2-4 hours.

-

Acidification: After the reaction is complete, cool the mixture to room temperature. Slowly add concentrated HCl with stirring until the pH of the solution reaches approximately 2-3. This will precipitate the 2,4-D as a solid.

-

Isolation and Purification: Collect the precipitated 2,4-D by vacuum filtration. Wash the solid with cold deionized water to remove any unreacted starting materials and salts.

-

Drying: Dry the purified 2,4-D product in an oven at a suitable temperature (e.g., 60-80°C) until a constant weight is achieved.

Protocol for Greenhouse Bioassay of Herbicidal Efficacy

Objective: To evaluate the herbicidal efficacy of a phenoxy herbicide on a susceptible broadleaf weed species.

Materials:

-

Seeds of a susceptible plant species (e.g., Arabidopsis thaliana or mustard)

-

Potting soil mix

-

Pots or trays

-

Phenoxy herbicide stock solution

-

Surfactant

-

Spray chamber or handheld sprayer

-

Growth chamber or greenhouse with controlled environmental conditions

-

Ruler and/or biomass scale

Methodology:

-

Plant Growth: Sow seeds in pots filled with potting mix and grow them in a controlled environment (e.g., 22°C, 16-hour light/8-hour dark cycle) until they reach a specific growth stage (e.g., 2-4 true leaves).

-

Herbicide Preparation: Prepare a series of herbicide dilutions from the stock solution. Include a non-ionic surfactant as recommended for the specific herbicide formulation. A control group should be prepared with water and surfactant only.

-

Herbicide Application: Randomly assign plants to different treatment groups. Apply the herbicide solutions to the plants using a calibrated sprayer to ensure uniform coverage.

-

Post-Treatment Incubation: Return the treated plants to the growth chamber and observe them over a period of 7-21 days.

-

Data Collection: Assess herbicidal injury at regular intervals using a visual rating scale (e.g., 0% = no effect, 100% = plant death). At the end of the experiment, measure plant height and/or harvest the above-ground biomass and record the fresh or dry weight.

-

Data Analysis: Analyze the data to determine dose-response relationships and calculate values such as the GR₅₀ (the herbicide rate that causes a 50% reduction in growth).

Conclusion

The discovery of phenoxyalkanoic acid herbicides in the 1940s was a watershed moment in the history of agriculture. It ushered in the era of selective chemical weed control, leading to substantial increases in crop yields and transforming farming practices worldwide. From the initial synthesis of 2,4-D and MCPA to a deeper understanding of their auxin-mimicking mode of action, the development of this herbicide class has been a testament to the synergy between synthetic chemistry and plant physiology. Their legacy continues to influence modern agricultural science and the ongoing development of weed management strategies.

References

An In-depth Technical Guide to the Spectroscopic Analysis of MCPA-Thioethyl for Structural Elucidation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used for the structural elucidation of MCPA-thioethyl. This compound, or S-ethyl (4-chloro-2-methylphenoxy)ethanethioate, is a phenoxy herbicide. Its structural confirmation is critical for quality control, metabolism studies, and environmental monitoring. This document outlines the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy for the unambiguous identification and characterization of this compound.

Chemical Structure and Properties

-

IUPAC Name: S-ethyl 2-(4-chloro-2-methylphenoxy)ethanethioate[1]

-

Synonyms: this compound, Phenothiol

-

CAS Number: 25319-90-8[1]

-

Molecular Formula: C₁₁H₁₃ClO₂S[1]

-

Molecular Weight: 244.74 g/mol

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. It is important to note that while GC-MS data is experimentally derived, the NMR data is predicted based on the known chemical structure, as publicly available experimental spectra are not readily accessible.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.15 | d | 1H | Aromatic H (position 6) |

| ~7.05 | dd | 1H | Aromatic H (position 5) |

| ~6.70 | d | 1H | Aromatic H (position 3) |

| ~4.60 | s | 2H | -O-CH₂-C(O)S- |

| ~2.90 | q | 2H | -S-CH₂-CH₃ |

| ~2.25 | s | 3H | Aromatic -CH₃ |

| ~1.25 | t | 3H | -S-CH₂-CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~195 | Thioester Carbonyl (-C(O)S-) |

| ~155 | Aromatic C-O (position 1) |

| ~130 | Aromatic C-Cl (position 4) |

| ~129 | Aromatic C-H (position 5) |

| ~128 | Aromatic C-CH₃ (position 2) |

| ~125 | Aromatic C-H (position 6) |

| ~113 | Aromatic C-H (position 3) |

| ~68 | Methylene Carbon (-O-CH₂-) |

| ~23 | Ethyl Methylene Carbon (-S-CH₂-) |

| ~16 | Methyl Carbon (Aromatic -CH₃) |

| ~14 | Ethyl Methyl Carbon (-CH₃) |

Table 3: Gas Chromatography-Mass Spectrometry (GC-MS) Data

| Parameter | Value |

| Kovats Retention Index (non-polar column) | 1826, 1835 |

| Molecular Ion (M⁺) | m/z 244/246 (due to ³⁵Cl/³⁷Cl isotopes) |

| Key Fragmentation Ions (Predicted) | m/z 215, 199, 141, 113, 63 |

Table 4: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1680-1700 | Strong | C=O stretch (Thioester) |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2980-2850 | Medium | Aliphatic C-H stretch (CH₃ and CH₂) |

| ~1600, ~1480 | Medium-Weak | Aromatic C=C skeletal vibrations |

| ~1250 | Strong | Aryl-O-CH₂ stretch (asymmetric) |

| ~1050 | Medium | Aryl-O-CH₂ stretch (symmetric) |

| ~880-800 | Strong | C-Cl stretch |

| ~700-600 | Medium-Weak | C-S stretch |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

-

Objective: To determine the proton and carbon framework of the molecule.

-

Sample Preparation:

-

Weigh 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.

-

Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

-

Cap the NMR tube and carefully wipe the outside before insertion into the spectrometer.

-

-

Instrumentation and Parameters:

-

Spectrometer: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR:

-

Pulse sequence: Standard single pulse.

-

Spectral width: -2 to 12 ppm.

-

Number of scans: 16-64.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled single pulse (e.g., zgpg30).

-

Spectral width: 0 to 220 ppm.

-

Number of scans: 1024 or more, depending on concentration.

-

Relaxation delay: 2-5 seconds.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and integration values to assign the signals to the respective protons and carbons in the molecule.

-

-

Objective: To determine the molecular weight, elemental composition (presence of chlorine), and fragmentation pattern of the molecule, as well as its retention time for quantitative analysis.

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent such as ethyl acetate or hexane at a concentration of 1 mg/mL.

-

Perform serial dilutions to prepare working standards in the range of 1-100 µg/mL.

-

-

Instrumentation and Parameters:

-

Gas Chromatograph:

-

Injector: Split/splitless, operated in splitless mode at 250°C.

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Oven Program: Initial temperature of 100°C, hold for 1 minute, then ramp at 10°C/min to 300°C and hold for 5 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-500.

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 280°C.

-

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for this peak.

-

Identify the molecular ion peak (M⁺) and its isotopic pattern, which will confirm the presence of one chlorine atom (M⁺ and M+2 peaks with an approximate ratio of 3:1).

-

Propose fragmentation pathways for the major fragment ions to further confirm the structure.

-

-

Objective: To identify the functional groups present in the molecule.

-

Sample Preparation (Thin Film Method):

-

Place a small amount of solid this compound (a few milligrams) in a small vial.

-

Add a few drops of a volatile solvent (e.g., methylene chloride or acetone) to dissolve the solid.

-

Transfer a drop of the solution onto a salt plate (KBr or NaCl).

-

Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.

-

-

Instrumentation and Parameters:

-

Spectrometer: FTIR spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Mode: Transmittance or Absorbance.

-

-

Data Analysis:

-

Acquire a background spectrum of the clean, empty sample compartment.

-

Acquire the sample spectrum.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., C=O, C-O, C-Cl, C-S, aromatic C=C).

-

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the structural elucidation of this compound.

Caption: A logical workflow for the structural elucidation of this compound.

Caption: Predicted mass fragmentation pathway of this compound.

References

An In-depth Technical Guide on the Environmental Fate and Mobility of MCPA-thioethyl in Soil

For Researchers, Scientists, and Drug Development Professionals

Introduction

MCPA-thioethyl is a phenoxy herbicide used for the selective control of broadleaf weeds.[1] Upon application to the soil, it undergoes transformation and transport processes that dictate its environmental persistence, potential for groundwater contamination, and overall ecological impact. Understanding the environmental fate and mobility of this compound is crucial for robust environmental risk assessments and the development of sustainable agricultural practices.

This technical guide provides a comprehensive overview of the current scientific understanding of the degradation, adsorption, and mobility of this compound in the soil environment. It includes a summary of key quantitative data, detailed experimental protocols for assessing its environmental behavior, and visual representations of its degradation pathway and common experimental workflows.

Environmental Fate of this compound in Soil

The environmental fate of this compound in soil is primarily governed by its rapid hydrolysis to its active form, MCPA (4-chloro-2-methylphenoxyacetic acid).[2] Subsequently, the fate of the parent compound is largely determined by the degradation, mobility, and bioavailability of MCPA. The key processes influencing the environmental fate are:

-

Degradation: The breakdown of the compound, primarily through microbial processes.

-

Adsorption-Desorption: The binding of the compound to soil particles, which affects its availability for degradation and transport.

-

Leaching: The downward movement of the compound through the soil profile with water.

Degradation

This compound is readily hydrolyzed in soil to form MCPA.[2] The subsequent degradation of MCPA is predominantly a biological process, catalyzed by soil microorganisms.[2] The primary metabolite of MCPA is 4-chloro-2-methylphenol.[1]

The rate of degradation is often expressed as a half-life (DT50), the time it takes for 50% of the initial concentration to dissipate. The degradation of MCPA in soil is generally rapid, with reported half-lives typically ranging from a few days to a couple of weeks. However, factors such as soil type, organic matter content, pH, temperature, and microbial activity can significantly influence the degradation rate. For instance, degradation is generally faster in soils with higher microbial activity and organic matter content.

Table 1: Degradation Half-life (DT50) of MCPA in Soil

| Soil Type | DT50 (days) | Reference |

| Chernozem | 2.2 | |

| Regosol | 11.7 | |

| Sandy Soil (Horizon A) | Not specified (lag phase observed) | |

| Sandy Soil (Horizon C) | Not specified (lag phase observed) | |

| Agricultural Soil (Beijing) | 3.22 | |

| Agricultural Soil (Tianjin) | 3.10 | |

| Agricultural Clayey Soil | ~5 | |

| Various Agricultural Soils | 4.5 - 7 |

Adsorption and Mobility

The mobility of this compound and its primary metabolite, MCPA, in soil is largely dependent on their adsorption to soil particles. Adsorption is the process by which molecules bind to the surface of soil solids, including clay minerals and organic matter. The strength of this binding is a key factor in determining whether the compound will be transported through the soil profile (leaching) or remain in the upper soil layers.

MCPA is an acidic herbicide and its adsorption is influenced by soil pH. In most agricultural soils, which have a slightly acidic to neutral pH, MCPA exists predominantly in its anionic form, which is more water-soluble and less strongly adsorbed to negatively charged soil colloids. Consequently, MCPA generally exhibits low adsorption and is considered to have a high potential for mobility.

The soil organic carbon-water partitioning coefficient (Koc) is a common measure of a chemical's tendency to be adsorbed by soil. A low Koc value indicates weak adsorption and high mobility. The GUS (Groundwater Ubiquity Score) leaching potential index is another indicator, with higher values suggesting a greater potential to leach into groundwater.

Table 2: Soil Adsorption and Mobility Parameters for MCPA

| Parameter | Value | Interpretation | Reference |

| Koc (L/kg) | 54 - 118 | Low adsorption, high mobility | |

| logKoc | 1.73 - 2.07 | Mobile | |

| GUS Leaching Potential Index | -0.51 | Low leachability | |

| Kd (dm³/kg) | 0.2 - 1 | Weakly adsorbed |

It is important to note that while the GUS index for this compound suggests low leachability, the high mobility of its primary and active metabolite, MCPA, indicates a potential risk of groundwater contamination under certain conditions.

Leaching

Leaching is the process of chemical transport through the soil profile with percolating water. Due to its weak adsorption, MCPA has the potential to leach into deeper soil layers and eventually reach groundwater. Studies have shown that the amount of MCPA leached can be significant, particularly in soils with low organic matter content and in situations with high rainfall or irrigation. For example, in one study, up to 56.9% of applied MCPA was leached in unamended soil. However, amending the soil with organic matter can significantly reduce leaching.

Experimental Protocols

The following sections outline the general methodologies used to assess the environmental fate and mobility of herbicides like this compound in soil. These protocols are based on established guidelines and common practices in the field.

Soil Collection and Characterization

-

Soil Sampling: Collect soil samples from the desired depth (e.g., 0-20 cm) from the experimental site. Multiple sub-samples should be collected and combined to create a representative composite sample.

-

Sample Preparation: Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris and ensure homogeneity.

-

Soil Characterization: Analyze the soil for key physicochemical properties, including:

-

pH

-

Organic carbon content

-

Particle size distribution (sand, silt, clay content)

-

Cation exchange capacity (CEC)

-

Moisture content

-

Degradation Studies (Aerobic)

-

Incubation Setup: Weigh a known amount of fresh, sieved soil into incubation flasks.

-

Herbicide Application: Apply a solution of this compound (often radiolabeled for easier tracking) to the soil at a concentration relevant to field application rates.

-

Moisture Adjustment: Adjust the soil moisture to a specific level, typically 40-60% of its water-holding capacity.

-

Incubation: Incubate the flasks in the dark at a constant temperature (e.g., 20-25°C). The flasks should be designed to allow for air exchange while minimizing water loss.

-

Sampling: At predetermined time intervals, remove replicate flasks for analysis.

-

Extraction: Extract the soil samples with an appropriate solvent (e.g., acetonitrile, methanol) to recover the parent compound and its metabolites.

-

Analysis: Analyze the extracts using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the concentrations of this compound and its degradation products.

-

Data Analysis: Plot the concentration of the parent compound against time and use the data to calculate the degradation rate and the DT50 value.

Adsorption/Desorption Batch Equilibrium Studies

-

Equilibration: Place a small amount of soil (e.g., 2-5 g) into a series of centrifuge tubes.

-

Solution Addition: Add a known volume of a solution containing this compound at various concentrations to each tube. A background electrolyte solution (e.g., 0.01 M CaCl2) is typically used to maintain a constant ionic strength.

-

Shaking: Shake the tubes for a predetermined time (e.g., 24 hours) at a constant temperature to allow the system to reach equilibrium.

-

Centrifugation: Centrifuge the tubes to separate the soil from the solution.

-

Analysis: Analyze the supernatant for the concentration of this compound.

-

Adsorption Calculation: Calculate the amount of herbicide adsorbed to the soil by subtracting the amount remaining in the solution from the initial amount.

-

Isotherm Modeling: Plot the amount of adsorbed herbicide against the equilibrium concentration in the solution to generate an adsorption isotherm. The Freundlich or Langmuir models are commonly used to describe this relationship.

-

Desorption: After the adsorption phase, decant the supernatant and add a fresh background electrolyte solution to the soil. Shake for the same equilibration time, centrifuge, and analyze the supernatant to determine the amount of desorbed herbicide.

Column Leaching Studies

-

Column Packing: Pack a glass or stainless steel column with the test soil to a desired bulk density.

-

Pre-conditioning: Saturate the soil column with a background electrolyte solution from the bottom up to ensure uniform wetting and remove trapped air.

-

Herbicide Application: Apply a known amount of this compound to the top of the soil column.

-

Leaching: Apply a simulated rainfall or irrigation event by pumping the background electrolyte solution through the column at a constant flow rate.

-

Leachate Collection: Collect the leachate in fractions at regular intervals.

-

Analysis: Analyze the leachate fractions for the concentration of this compound and its metabolites.

-

Soil Sectioning: At the end of the experiment, a soil column can be sectioned into different depth increments.

-

Soil Extraction and Analysis: Extract the soil from each section and analyze it to determine the distribution of the herbicide within the soil profile.

Visualizations

Degradation Pathway of this compound

Caption: Degradation pathway of this compound in soil.

Experimental Workflow for Soil Fate Studies

Caption: General experimental workflow for herbicide soil fate studies.

Conclusion

The environmental fate and mobility of this compound in soil are primarily driven by the behavior of its major and active metabolite, MCPA. MCPA is characterized by rapid microbial degradation and low adsorption to soil particles, leading to a high potential for mobility. While its degradation is relatively fast under favorable conditions, its mobility poses a risk of leaching into groundwater, particularly in soils with low organic matter content. A thorough understanding of these processes, obtained through standardized experimental protocols, is essential for the accurate environmental risk assessment and sustainable use of this herbicide. Further research focusing on the initial hydrolysis rates of this compound under various soil conditions would provide a more complete picture of its environmental behavior.

References

MCPA-thioethyl's role as a phenoxy herbicide

An In-depth Technical Guide to MCPA-thioethyl as a Phenoxy Herbicide

Introduction

This compound, a member of the phenoxyacetic acid class of herbicides, is a selective and systemic herbicide used for the post-emergence control of broadleaf weeds.[1][2] Its chemical name is S-ethyl 2-(4-chloro-2-methylphenoxy)ethanethioate.[3] Like other phenoxy herbicides, this compound functions as a synthetic auxin, mimicking the natural plant growth hormone indole-3-acetic acid (IAA) to induce lethal, uncontrolled growth in susceptible plant species.[1][4] It is primarily applied to control broadleaf weeds in cereal crops, pastures, orchards, and citrus groves.

This compound itself is a pro-herbicide that is rapidly hydrolyzed in soil and plants to its biologically active form, MCPA (4-chloro-2-methylphenoxyacetic acid). This guide provides a comprehensive technical overview of this compound, focusing on its chemical properties, mechanism of action, synthesis, toxicological profile, and environmental fate, intended for an audience of researchers and professionals in the agricultural and life sciences.

Chemical and Physical Properties

This compound is a synthetic organic compound with specific physicochemical properties that dictate its behavior in formulations and the environment. The properties of both the thioester and its active acid form, MCPA, are summarized below.

Table 1: Physicochemical Properties of this compound and MCPA

| Property | This compound | MCPA (Active Acid) | Reference(s) |

| IUPAC Name | S-ethyl 2-(4-chloro-2-methylphenoxy)ethanethioate | (4-Chloro-2-methylphenoxy)acetic acid | , |

| CAS Number | 25319-90-8 | 94-74-6 | , |

| Molecular Formula | C₁₁H₁₃ClO₂S | C₉H₉ClO₃ | , |

| Molecular Weight | 244.74 g/mol | 200.62 g/mol | , |

| Melting Point | 41.5 °C | 114 to 118 °C | , |

| Boiling Point | 345.9 °C at 760 mmHg | Not applicable | |

| Vapour Pressure | 5.96E-05 mmHg at 25°C | Low volatility | , |

| LogP (Kow) | 3.30690 | - | |

| Solubility in Water | Low (ester) | 825 mg/L (23 °C) | , |

Mechanism of Action: Synthetic Auxin

This compound's herbicidal activity is exerted through its active metabolite, MCPA, which functions as a synthetic mimic of the plant hormone auxin. At supraoptimal concentrations, synthetic auxins disrupt normal plant growth and development, leading to plant death, particularly in susceptible dicotyledonous (broadleaf) weeds.

The core mechanism involves the perception of the auxin signal by a specific family of F-box proteins, primarily the Transport Inhibitor Response 1 (TIR1) and Auxin Signaling F-box (AFB) proteins. These proteins are part of an SCF (Skp1-Cullin-F-box) ubiquitin-ligase complex.

The signaling cascade proceeds as follows:

-

Binding: MCPA binds to the TIR1/AFB receptor protein.

-

Co-Receptor Recruitment: This binding event stabilizes the interaction between the TIR1/AFB receptor and Aux/IAA transcriptional repressor proteins, which act as co-receptors.

-

Ubiquitination & Degradation: The formation of the TIR1-MCPA-Aux/IAA complex targets the Aux/IAA repressor for ubiquitination by the SCF complex. The tagged repressor is then rapidly degraded by the 26S proteasome.

-

Gene Activation: The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), transcription factors that were previously inhibited. These ARFs then activate the transcription of numerous auxin-responsive genes.

-

Phenotypic Response: The resulting over-expression of these genes leads to a cascade of physiological disruptions, including epinastic growth (stem and petiole twisting), cell division arrest, and ultimately, plant death.

Synthesis and Formulation

The commercial production of this compound is a concise two-step chemical process.

-

Acid Chloride Formation: The process begins with the conversion of MCPA acid (4-chloro-2-methylphenoxyacetic acid) to its corresponding acid chloride. This is typically achieved by reacting MCPA acid with thionyl chloride (SOCl₂) in a solvent such as toluene.

-

Thioesterification: The resulting MCPA acid chloride is then reacted with ethanethiol (CH₃CH₂SH) or its sodium salt. This nucleophilic substitution reaction, often carried out in dichloromethane in the presence of a base like triethylamine, forms the S-ethyl thioester, yielding this compound. The final product is purified by washing and vacuum distillation.

Herbicidal Efficacy

MCPA and its derivatives are effective against a wide range of annual and perennial broadleaf weeds. Efficacy is demonstrated through field trials, though specific quantitative data for this compound alone is limited in publicly available literature. A study on a pre-mixed formulation of florasulam and MCPA demonstrated high efficacy against several common weeds in wheat fields.

Table 2: Example Weed Control Efficacy with an MCPA-Containing Herbicide Mix

| Weed Species | Common Name | Control Efficiency (%) |

| Melilotus officinalis | Yellow Sweet Clover | 91 |

| Cousinia oxyacantha | - | 95 |

| Sonchus oleraceus | Common Sowthistle | 92 |

| Hirschfeldia incana | Shortpod Mustard | 100 |

| Centaurea iberica | Iberian Starthistle | 95 |

| (Source: Data from a study on a Florasulam + MCPA pre-mix herbicide applied at 800 g/ha) |

Experimental Protocols

Protocol for a Greenhouse Herbicidal Efficacy Assay

Objective: To determine the dose-dependent efficacy of this compound on a target broadleaf weed species (e.g., Sinapis arvensis - Wild Mustard).

Methodology:

-

Plant Cultivation: Grow the target weed species from seed in 10 cm pots filled with a standard potting mix. Cultivate in a greenhouse under controlled conditions (e.g., 22°C/18°C day/night, 16-hour photoperiod).

-

Treatment Preparation: Prepare a stock solution of this compound in a suitable solvent/surfactant system. Create a series of dilutions to achieve application rates ranging from 0 (control) to a rate expected to cause 100% mortality.

-

Herbicide Application: When plants reach the 3-5 leaf stage, apply the herbicide dilutions using a calibrated laboratory track sprayer designed to deliver a precise volume (e.g., 200 L/ha). Include a control group sprayed only with the solvent/surfactant solution.

-

Evaluation: At 7, 14, and 21 days after treatment (DAT), visually assess plant injury on a scale of 0% (no effect) to 100% (plant death).

-

Biomass Measurement: At 21 DAT, harvest the above-ground biomass for each plant. Dry the biomass in an oven at 70°C for 72 hours and record the dry weight.

-

Data Analysis: Calculate the percent reduction in biomass compared to the control for each treatment level. Use probit or log-logistic regression analysis to determine the GR₅₀ value (the dose required to cause a 50% reduction in growth).

Protocol for Soil Residue Analysis by GC-MS

Objective: To quantify the concentration of this compound and its primary metabolite, MCPA, in a soil sample.

Methodology:

-

Sample Preparation:

-

Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

-

Spike the sample with a known concentration of an appropriate deuterated internal standard (e.g., MCPA-d6).

-

Add 10 mL of acetonitrile (or ethyl acetate) as the extraction solvent.

-

-

Extraction:

-

Tightly cap the tube and shake vigorously for 5 minutes using a mechanical shaker.

-

Centrifuge the sample at ≥3000 rcf for 5 minutes to separate the soil from the solvent extract.

-

-

Cleanup (d-SPE):

-

Transfer an aliquot of the supernatant to a clean-up tube containing a mixture of primary secondary amine (PSA) sorbent and anhydrous MgSO₄ (as used in the QuEChERS method).

-

Vortex for 1 minute and centrifuge for 5 minutes. This step removes interferences like fatty acids and organic acids.

-

-

Derivatization (for MCPA analysis):

-

Since MCPA is non-volatile, it requires derivatization prior to GC analysis. Evaporate an aliquot of the cleaned extract to dryness under a gentle stream of nitrogen.

-

Add a derivatizing agent (e.g., diazomethane or BF₃-Methanol) to convert the MCPA acid to its methyl ester.

-

-

GC-MS Analysis:

-

Transfer the final extract (containing this compound and the derivatized MCPA) to an autosampler vial.

-

Inject 1 µL into the GC-MS system.

-

GC Conditions (Typical):

-

Column: DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm)

-

Oven Program: Start at 70°C (2 min hold), ramp at 25°C/min to 150°C, then 10°C/min to 300°C (5 min hold).

-

-

MS Conditions (Typical):

-

Ionization: Electron Impact (EI)

-

Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for the analyte and internal standard for accurate quantification.

-

-

-

Quantification: Create a calibration curve using standards prepared in a blank matrix extract. Quantify the analytes by comparing their peak areas to that of the internal standard.

Toxicological Profile

The toxicological profile of this compound is considered along with its active metabolite, MCPA. The World Health Organization classifies MCPA as slightly hazardous.

Table 3: Summary of Toxicological Data

| Test | Organism | Value | Reference(s) |

| Acute Oral LD₅₀ | Rat | 790 mg/kg (for this compound) | |